molecular formula C16H14ClNO2S2 B2926141 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide CAS No. 2034516-46-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2926141
CAS RN: 2034516-46-4
M. Wt: 351.86
InChI Key: AWZIADSPJJCMRY-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide” is a compound that is related to a class of compounds known as benzo[b]thiophene-based compounds . These compounds have been studied for their photophysical properties and have been found to have potential applications in areas such as organic light-emitting diodes .


Synthesis Analysis

The synthesis of similar benzo[b]thiophene-based compounds involves various chemical reactions. For instance, one method involves the use of multinuclear NMR spectroscopy and elemental analysis . Another method involves evaporation of the solvent under reduced pressure, followed by purification by column chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using methods such as single-crystal X-ray diffraction . These studies have revealed important features of these compounds, such as the planarity of the aryl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, one study found that the substitution of N or S in ancillary ligand can lead to a marked bathochromic shift of absorption and emission wavelengths .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using methods such as UV-vis absorption spectroscopy, photoluminescence spectroscopy, cyclic voltammetry, and DFT calculations . These studies have provided insights into the properties of these compounds, such as their absorption and emission wavelengths .

Scientific Research Applications

Chemoselective N-benzoylation in Biological Interest Compounds

The compound N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide, due to its structural characteristics, plays a role in chemoselective N-benzoylation reactions. Singh, Lakhan, and Singh (2017) have reported the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to products like N-(2-hydroxyphenyl)benzamides. These compounds have biological interest, as demonstrated by their chemical properties and spectral data. This indicates potential in biological and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).

Reactivity in Heterocyclic Synthesis

Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with various nitrogen nucleophiles. This research illustrates the compound's versatility in synthesizing a range of derivatives like pyrazole, isoxazole, pyrimidine, and others, highlighting its importance in heterocyclic chemistry and potential pharmaceutical applications (Mohareb et al., 2004).

Potential in Anti-inflammatory Research

A study by Moloney (2000) demonstrated the synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, based on the anti-inflammatory activity of structurally related molecules. This suggests that derivatives of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide could be explored for their potential anti-inflammatory properties (Moloney, 2000).

Synthesis and Characterization in Antimicrobial Studies

Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized thiophene-2-carboxamides, including derivatives of the compound , and conducted antimicrobial evaluation and docking studies. This research underlines its potential in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

While the exact mechanism of action of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide” is not clear from the available information, similar compounds have been found to exhibit photoluminescence emissions due to intramolecular charge transfer (ICT) transitions between the aryl and o-carborane moieties .

Safety and Hazards

The safety and hazards associated with similar compounds have been classified according to various hazard classifications . For instance, one compound was classified as having Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for the study of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide” and similar compounds could involve further investigation of their photophysical properties and potential applications. For instance, one study suggested that the planarities of the aryl groups appended to the o-carborane could decisively affect the efficiency of radiative decay based on ICT involving the o-carborane .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S2/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZIADSPJJCMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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